N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC14820104
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O3S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-[2-(3-hydroxypropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O3S/c22-9-3-6-18-15(23)11-19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-1-2-8-21/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,18,23)(H,19,24) |
| Standard InChI Key | BQRMVGLFLJKLBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCO |
Introduction
Structural Elucidation and Molecular Design
The compound’s structure integrates three key components: a benzothiazole scaffold, a pyrrole substituent, and a functionalized carboxamide side chain. The benzothiazole ring system, a bicyclic aromatic heterocycle comprising fused benzene and thiazole rings, is substituted at the 2-position with a 1H-pyrrol-1-yl group and at the 6-position with a carboxamide group. The carboxamide side chain is further modified with a 3-hydroxypropylamino moiety, introducing hydrophilicity and hydrogen-bonding capacity.
Benzothiazole Core
Benzothiazoles are privileged structures in medicinal chemistry due to their versatility in interacting with biological targets. The sulfur atom in the thiazole ring enhances electron density, facilitating π-π stacking and hydrophobic interactions . Substitution at the 2-position with heteroaromatic groups, such as pyrrole, is a common strategy to modulate electronic properties and target affinity .
Pyrrole Substituent
The 1H-pyrrol-1-yl group at position 2 introduces a five-membered aromatic ring with two nitrogen atoms. Pyrrole derivatives are known for their ability to participate in hydrogen bonding and cation-π interactions, often enhancing binding to enzymes or nucleic acids . This substitution may confer improved pharmacokinetic properties compared to simpler alkyl or aryl groups.
Carboxamide Side Chain
The 6-carboxamide group is functionalized with a 2-[(3-hydroxypropyl)amino]-2-oxoethyl chain. This moiety increases water solubility through its hydroxypropyl segment while the amide linkage provides conformational rigidity and potential for hydrogen bonding with target proteins . Similar side chains are observed in patented bioadhesion-control agents, where hydrophilic groups are critical for surface interactions .
Synthetic Routes and Physicochemical Properties
Although no explicit synthesis protocol for this compound is documented in the provided sources, retrosynthetic analysis suggests feasible pathways based on analogous benzothiazole derivatives.
Proposed Synthesis
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Benzothiazole Formation: Condensation of 2-aminothiophenol with a carboxylic acid derivative under oxidative conditions could yield the 6-carboxybenzothiazole intermediate.
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Pyrrole Introduction: Ullmann coupling or palladium-catalyzed cross-coupling could install the pyrrole group at position 2.
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Side Chain Attachment: The carboxamide side chain may be introduced via amide coupling reactions using 2-amino-N-(3-hydroxypropyl)acetamide and activated carboxylic acid derivatives.
Predicted Physicochemical Properties
Computational modeling using tools analogous to those cited in the antitubercular study provides the following estimates:
| Property | Value |
|---|---|
| Molecular Weight | 387.43 g/mol |
| LogP (Partition Coefficient) | 1.85 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 118 Ų |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
These values suggest moderate lipophilicity and satisfactory solubility, aligning with oral bioavailability requirements for drug candidates .
Hypothetical Biological Activity and Mechanisms
While direct activity data for this compound is unavailable, structural parallels to patented and literature compounds permit reasoned hypotheses.
Anticancer Activity
Benzothiazoles with electron-withdrawing substituents demonstrate selectivity toward cancer cell lines by inhibiting tyrosine kinases or topoisomerases . The hydroxypropyl side chain could enhance tumor targeting via solute carrier (SLC) transporter recognition.
Anti-inflammatory Applications
Pyrrole-containing benzothiazoles are reported to suppress cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways . The carboxamide group may further modulate cytokine release through adenosine receptor interactions.
Future Research Directions
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Synthetic Optimization: Streamlining the synthesis to improve yield and purity.
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In Silico Screening: Molecular docking against tuberculosis-related enzymes (e.g., InhA, DprE1) or oncology targets (e.g., EGFR, PARP).
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In Vitro Assays: Evaluating minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and cytotoxicity in HepG2 cells.
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Formulation Studies: Investigating stability in aqueous buffers and compatibility with drug delivery systems.
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